methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a synthetic compound that is used in the laboratory for various purposes, including in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate in lab experiments include its ability to produce consistent results and its potential for use in the development of new drugs. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are many potential future directions for the study of methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate. These include further research into its mechanism of action, its potential use in the development of new drugs, and its potential applications in the study of various diseases.
Conclusion:
Methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. It has been studied for its potential use in the development of new drugs and in the study of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and its potential applications.
Synthesemethoden
The synthesis of methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate involves a series of chemical reactions. The starting materials for the synthesis are 4-amino benzoic acid and 4,4-dimethyl-2,6-dioxocyclohexylidene methylamine. The two compounds are reacted together in the presence of a catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate has been used in scientific research for various applications. It has been studied for its potential use in the development of new drugs and in the study of biochemical and physiological effects.
Eigenschaften
Molekularformel |
C17H20N2O4 |
---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate |
InChI |
InChI=1S/C17H20N2O4/c1-17(2)7-14(20)11(15(21)8-17)9-19-13-6-10(16(22)23-3)4-5-12(13)18/h4-6,9,19H,7-8,18H2,1-3H3 |
InChI-Schlüssel |
IZAUGQNVFPDUGQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC(=O)C(=CNC2=C(C=CC(=C2)C(=O)OC)N)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNC2=C(C=CC(=C2)C(=O)OC)N)C(=O)C1)C |
Kanonische SMILES |
CC1(CC(=O)C(=CNC2=C(C=CC(=C2)C(=O)OC)N)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.